molecular formula C12H13NO2 B11895189 3-Ethynylphenyl ethyl(methyl)carbamate

3-Ethynylphenyl ethyl(methyl)carbamate

Cat. No.: B11895189
M. Wt: 203.24 g/mol
InChI Key: OPKLRMGKBPAJTI-UHFFFAOYSA-N
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Description

3-Ethynylphenyl ethyl(methyl)carbamate is an organic compound that belongs to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to an ethyl(methyl)carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynylphenyl ethyl(methyl)carbamate can be achieved through several methods. One common approach involves the reaction of 3-ethynylphenol with ethyl(methyl)carbamoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid catalysts, such as iron-chrome catalysts, can facilitate the carbamoylation of phenols with carbamoyl chlorides or dimethyl carbonate . These methods are designed to minimize the use of hazardous reagents and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Ethynylphenyl ethyl(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be employed.

    Substitution: Electrophiles like bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 3-Ethynylphenyl ethyl(methyl)carbamate involves its interaction with specific molecular targets. For instance, as an acetylcholine esterase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This results in an accumulation of acetylcholine at nerve synapses, leading to increased stimulation of nerve endings . In cancer cells, it may induce apoptosis through the inhibition of key signaling pathways such as PI3K/AKT/mTOR .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethynylphenyl ethyl(methyl)carbamate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential biological activity. This differentiates it from other carbamates that may lack such functional groups and therefore have different chemical and biological properties.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

(3-ethynylphenyl) N-ethyl-N-methylcarbamate

InChI

InChI=1S/C12H13NO2/c1-4-10-7-6-8-11(9-10)15-12(14)13(3)5-2/h1,6-9H,5H2,2-3H3

InChI Key

OPKLRMGKBPAJTI-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C#C

Origin of Product

United States

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